3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine
Overview
Description
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H26N2O and its molecular weight is 214.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amines, such as “3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine”, often interact with various receptors in the body, including G-protein coupled receptors and ion channels. The specific target would depend on the exact structure and properties of the compound .
Mode of Action
Once the compound binds to its target, it can either activate or inhibit the function of the target, leading to a change in cellular activity. The ethoxymethyl and methylpiperidin groups might influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it targets a receptor involved in neurotransmission, it could affect neural signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of the ethoxymethyl and methylpiperidin groups might influence its solubility, stability, and permeability, thereby affecting its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of pharmaceutically relevant compounds. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. For instance, it can act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction . This inhibition can result in changes in gene expression and cellular
Properties
IUPAC Name |
3-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-3-15-11-12(2)5-9-14(10-6-12)8-4-7-13/h3-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGOBDBZFIGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)CCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.